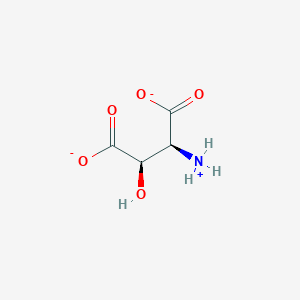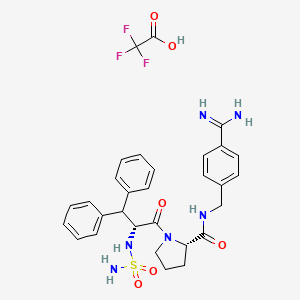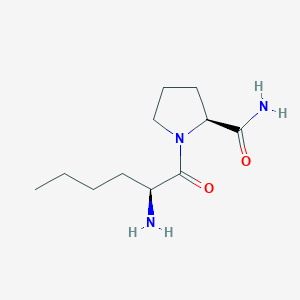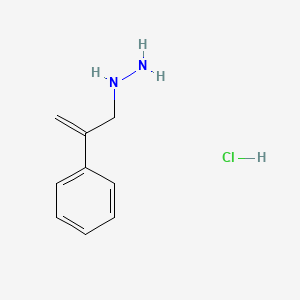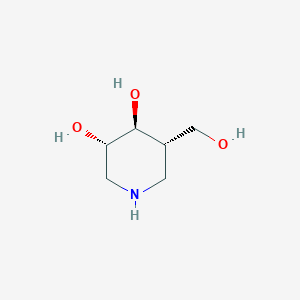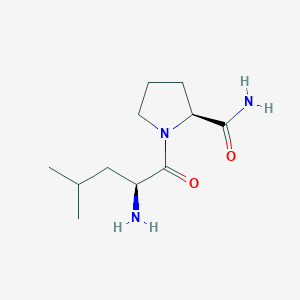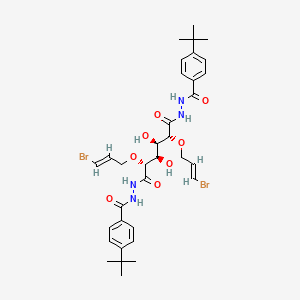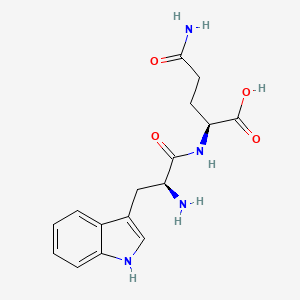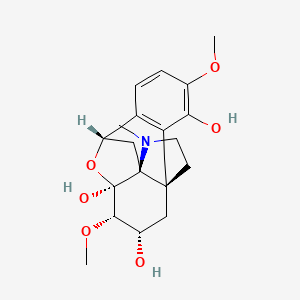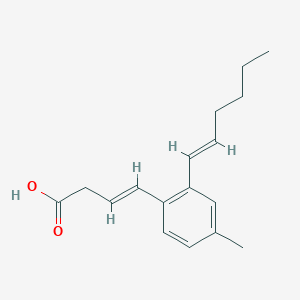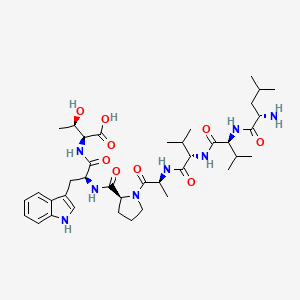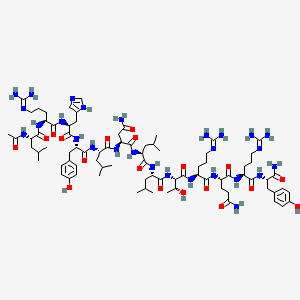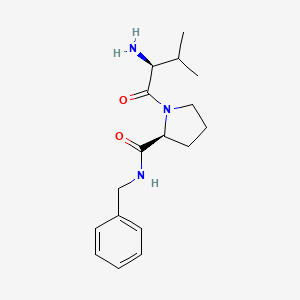
L-valyl-L-proline benzylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-valyl-L-proline benzylamide is a synthetic compound that belongs to the class of dipeptides. It is composed of the amino acids L-valine and L-proline, linked to a benzylamide group. This compound is of interest due to its potential biological activities and applications in various fields, including medicinal chemistry and biotechnology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-valyl-L-proline benzylamide typically involves the coupling of L-valine and L-proline, followed by the introduction of the benzylamide group. One common method involves the use of triphosgene, diphosgene, or phosgene as reagents in anhydrous solvents such as tetrahydrofuran, 1,4-dioxane, dichloromethane, chloroform, or acetonitrile. The reaction proceeds through the formation of L-proline carbamyl chloride, which is then condensed in the presence of triethylamine to generate L-proline-N-carboxyl-anhydride. Finally, ammonolysis is performed to obtain this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for higher yields and reduced impurities. The process involves careful control of reaction conditions, such as temperature, solvent choice, and reagent concentrations, to ensure efficient production. The use of advanced purification techniques, such as crystallization and chromatography, helps achieve the desired purity levels for industrial applications .
Chemical Reactions Analysis
Types of Reactions
L-valyl-L-proline benzylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The benzylamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted benzylamide derivatives .
Scientific Research Applications
L-valyl-L-proline benzylamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in catalytic reactions.
Biology: The compound is studied for its potential role in modulating biological processes, such as enzyme inhibition and protein-protein interactions.
Medicine: Research explores its potential therapeutic applications, including as an inhibitor of angiotensin-converting enzyme, which may have implications for treating hypertension.
Industry: It is used in the development of novel materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of L-valyl-L-proline benzylamide involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it can inhibit angiotensin-converting enzyme by binding to its active site, thereby preventing the conversion of angiotensin I to angiotensin II. This inhibition leads to vasodilation and a reduction in blood pressure. The compound may also interact with other proteins and pathways, modulating various physiological processes .
Comparison with Similar Compounds
L-valyl-L-proline benzylamide can be compared with other similar compounds, such as:
L-valyl-L-proline: Lacks the benzylamide group but shares similar structural features.
L-isoleucyl-L-proline benzylamide: Contains isoleucine instead of valine, which may result in different biological activities.
L-proline benzylamide: Contains only L-proline linked to a benzylamide group, lacking the valine component.
The uniqueness of this compound lies in its specific combination of amino acids and the benzylamide group, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C17H25N3O2 |
|---|---|
Molecular Weight |
303.4 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-amino-3-methylbutanoyl]-N-benzylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C17H25N3O2/c1-12(2)15(18)17(22)20-10-6-9-14(20)16(21)19-11-13-7-4-3-5-8-13/h3-5,7-8,12,14-15H,6,9-11,18H2,1-2H3,(H,19,21)/t14-,15-/m0/s1 |
InChI Key |
LCASDNOITBVYIV-GJZGRUSLSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CCC[C@H]1C(=O)NCC2=CC=CC=C2)N |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC1C(=O)NCC2=CC=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


